Cethromycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H59N3O10 |
|---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(Z)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14-/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1 |
InChI Key |
PENDGIOBPJLVBT-COVUKVLKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C\C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
Synonyms |
A 195,773 A 195773 A-195,773 A-195773 ABT 773 ABT-773 cethromycin |
Origin of Product |
United States |
Chemical Structure and Semisynthetic Derivation
Elucidation of Key Structural Elements in Cethromycin (B1668416)
This compound's structure is characterized by several critical modifications to the 14-membered erythronolide A lactone ring, which are pivotal to its antibacterial activity and stability. nih.govdrugbank.com
3-Keto Group : A defining feature of the ketolide class is the replacement of the L-cladinose sugar, typically found at the C3 position of the macrolactone ring in traditional macrolides like erythromycin (B1671065), with a keto group. researchgate.netresearchgate.net This modification is crucial as the absence of the cladinose (B132029) moiety is believed to reduce the potential for induction of macrolide-lincosamide-streptogramin B (MLSB) resistance. researchgate.netresearchgate.net
C11-C12 Carbamate (B1207046) Group : this compound incorporates a cyclic carbamate bridge between the C11 and C12 positions of the macrolactone ring. nih.govdrugbank.com This structural element contributes to the molecule's potent activity and its ability to bind effectively to the bacterial ribosome. researchgate.net
C6-Methoxy Group : Similar to the second-generation macrolide clarithromycin (B1669154), this compound possesses a methoxy group at the C6 position. This modification prevents the internal hemiketalization that can occur in acidic environments (like the stomach) with the 3-keto and 9-keto groups, thereby conferring excellent acid stability to the molecule. researchgate.net
Aromatic Side Chain : A distinctive feature of this compound is the large, O-linked aromatic side chain attached at the C6 position. nih.govdrugbank.com This side chain consists of a quinoline (B57606) ring connected via an allylic (prop-2-enoxy) linker. researchgate.net This specific side chain differentiates this compound from other ketolides and is integral to its binding affinity and antibacterial spectrum. researchgate.net This spatial conformation is thought to favor the binding of the molecule to domain II of the ribosome, in addition to the primary binding site in domain V. researchgate.net
These combined structural elements result in a molecule with a high affinity for the 50S subunit of the bacterial ribosome. drugbank.com this compound's binding occludes the peptide exit tunnel, thereby inhibiting protein synthesis. drugbank.comnih.gov
Semisynthetic Pathways from Erythromycin A Analogs
The synthesis of this compound is a multi-step, semisynthetic process that begins with erythromycin A, a natural product obtained from the fermentation of the bacterium Saccharopolyspora erythraea. nih.govmdpi.com The process involves significant chemical transformations of the parent molecule. nih.gov
The key steps in the semisynthetic pathway include:
Removal of L-Cladinose : The initial step involves the acidic hydrolysis of the glycosidic bond at the C3 position of the erythronolide ring to remove the neutral sugar, L-cladinose.
Oxidation to a Ketone : The resulting hydroxyl group at the C3 position is then oxidized to form the characteristic 3-keto functional group, which defines the compound as a ketolide. researchgate.net
Modification at C6 : A methoxy group is introduced at the C6 position to enhance the molecule's stability in acidic conditions. researchgate.net
Formation of the C11-C12 Carbamate : The hydroxyl groups at C11 and C12 are chemically modified to form the cyclic carbamate ring.
Attachment of the Side Chain : The final key step is the attachment of the 3-(quinolin-3-yl)allyl side chain to the C6-methoxy group, completing the synthesis of the this compound molecule. researchgate.net
This semisynthetic approach allows for the creation of a novel antibiotic by leveraging the complex, naturally occurring scaffold of erythromycin A and introducing specific chemical modifications to enhance its therapeutic properties. nih.gov
Comparative Analysis of Core Structure with Predecessor Macrolides and Ketolides
The structural evolution from first-generation macrolides to advanced ketolides like this compound reflects a strategic effort to overcome limitations such as acid instability and bacterial resistance.
Comparison with Predecessor Macrolides: The primary structural departure of ketolides from macrolides like erythromycin is the lack of the L-cladinose sugar at C3, which is replaced by a keto group. lecturio.com Erythromycin is unstable in gastric acid, leading to the formation of an inactive anhydro-erythromycin metabolite. nih.gov this compound, through its C6-methoxy modification, achieves greater acid stability, a feature also seen in clarithromycin. researchgate.net This stability is a significant improvement over erythromycin.
Comparison with Telithromycin (B1682012): this compound and telithromycin are both ketolides and share several core structural features: a 14-membered lactone ring, a 3-keto group, and a C11-C12 carbamate moiety. researchgate.netrxlist.com However, their key distinction lies in the nature and attachment point of their respective alkyl-aryl side chains.
Telithromycin : Features a C11-12 carbamate substituted by an imidazolyl and pyridyl ring through a butyl chain. rxlist.comfda.gov
This compound : Is characterized by an O-alkylation at the C6 position with a side chain containing a quinoline ring linked via an allylic group. researchgate.net
This structural difference is significant. The modification in this compound, specifically the replacement of the imidazole-pyridine couple with a quinoline and the introduction of an allylic unsaturation, was a deliberate design choice to create a non-N-alkylated ketolide with a different physicochemical profile. researchgate.net
| Feature | Erythromycin A | Clarithromycin | Telithromycin | This compound |
|---|---|---|---|---|
| Class | Macrolide | Macrolide | Ketolide | Ketolide |
| Core Ring | 14-membered lactone | 14-membered lactone | 14-membered lactone | 14-membered lactone |
| C3-Substituent | L-Cladinose Sugar | L-Cladinose Sugar | Keto Group | Keto Group |
| C6-Substituent | Hydroxyl (-OH) | Methoxy (-OCH3) | Methoxy (-OCH3) | O-Allyl Quinoline |
| C11/C12-Modification | Hydroxyls (-OH) | Hydroxyls (-OH) | Cyclic Carbamate | Cyclic Carbamate |
| Acid Stability | Low | High | High | High |
Molecular Mechanisms of Action
Ribosomal Binding Dynamics and Specificity
Cethromycin's primary mode of action is the inhibition of bacterial protein synthesis. drugbank.com This is achieved through its high-affinity binding to the bacterial ribosome.
Interactions with the 50S Ribosomal Subunit
This compound (B1668416) targets the 50S ribosomal subunit, which is the larger of the two subunits that comprise the bacterial ribosome. drugbank.comnih.gov This interaction is a hallmark of macrolide and ketolide antibiotics. pnas.org The binding of this compound to the 50S subunit is a critical first step in its inhibitory action. nih.govtandfonline.com
Binding Sites on 23S Ribosomal RNA (rRNA) Domains II and V
Within the 50S subunit, this compound specifically binds to the 23S rRNA component. drugbank.comnih.gov Its binding site involves two key domains: Domain II and Domain V. nih.govtandfonline.com The interaction with Domain V is a common feature among macrolides, while the additional interaction with Domain II, facilitated by the alkyl-aryl arm of ketolides, enhances binding affinity. tandfonline.comannualreviews.org Key nucleotides involved in these interactions include A752 in Domain II and A2058, A2059, and U2609 in Domain V. tandfonline.comnih.gov The ability of ketolides like this compound to bind at two sites contributes to their activity against some macrolide-resistant bacteria. tandfonline.com While telithromycin (B1682012) and solithromycin (B1681048) bind in a nearly identical manner, this compound's binding orientation is somewhat different. tandfonline.com
Inhibition of Bacterial Protein Synthesis via Peptide Exit Tunnel Occlusion
By binding within the 23S rRNA, this compound physically obstructs the nascent peptide exit tunnel. drugbank.comnih.govnih.gov This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. The blockage prevents the elongation of the peptide chain, thereby halting protein synthesis. nih.gov
Interference with Ribosome Biogenesis and Assembly
In addition to inhibiting the function of mature ribosomes, this compound also disrupts the formation of new ribosomal subunits. drugbank.comnih.gov It can bind to ribosomal precursor particles during their assembly process, preventing the formation of functional 70S ribosomes. nih.gov Specifically, this compound has been shown to inhibit the biogenesis of the 50S subunit. asm.orgnih.gov This dual mechanism of action, targeting both protein synthesis and ribosome assembly, contributes to its potent antibacterial activity. Studies have shown that the concentration of this compound required to inhibit subunit assembly is comparable to that needed to inhibit protein synthesis. asm.org
Comparative Analysis of Ribosomal Binding Affinity with Other Macrolides and Ketolides
Table 1: Comparative Ribosomal Binding and Activity of this compound
| Feature | This compound | Erythromycin (B1671065) | Telithromycin | Solithromycin | Source |
|---|---|---|---|---|---|
| Primary Ribosomal Target | 50S subunit, 23S rRNA | 50S subunit, 23S rRNA | 50S subunit, 23S rRNA | 50S subunit, 23S rRNA | drugbank.comtandfonline.comnih.gov |
| Key Binding Domains | Domain II & V | Domain V | Domain II & V | Domain II & V | nih.govtandfonline.comnih.gov |
| Relative Binding Affinity | >20-fold higher than Erythromycin | Baseline | High | High | nih.govebsco.com |
| Inhibition of Ribosome Assembly | Yes | Yes | Yes | Yes | asm.orgnih.gov |
Mechanistic Insights into Antiprotozoal Activity via Apicoplast Targeting
This compound has demonstrated activity against protozoan parasites, such as the malaria-causing Plasmodium species. nih.govasm.org This antiprotozoal action is not directed at the parasite's own ribosomes but at a unique organelle of prokaryotic origin called the apicoplast. nih.govnih.gov The apicoplast has its own protein synthesis machinery, which is a target for antibiotics like this compound. nih.govnih.gov
Immunofluorescence imaging studies have shown that treatment with this compound leads to the complete ablation of the apicoplast in infected hepatocytes. nih.govasm.org The loss of this essential organelle, which is involved in crucial biosynthetic pathways, prevents the parasite from transitioning to the blood stage of infection, effectively curing the liver stage of malaria in mouse models. nih.govnih.gov This "delayed death" phenomenon, where the progeny of drug-exposed parasites are non-viable, is characteristic of apicoplast-targeting antibiotics. asm.orgebi.ac.uk The quinoline (B57606) ring in this compound's structure is hypothesized to contribute to its enhanced liver-stage activity compared to other macrolides like azithromycin (B1666446). asm.org
Structure Activity Relationships Sar and Rational Drug Design
Impact of the 3-Keto Group and 11,12-Carbamate Moiety on Antimicrobial Activity
The defining characteristic of ketolides is the replacement of the L-cladinose sugar at the 3-position of the macrolactone ring with a 3-keto group. researchgate.netnih.gov This modification is crucial for cethromycin's ability to combat certain forms of resistance. Specifically, the absence of the cladinose (B132029) sugar prevents the induction of methylase enzymes encoded by erm genes. nih.gov These enzymes are responsible for altering the ribosomal binding site, which is a common mechanism of resistance to macrolides, lincosamides, and streptogramin B (MLSB resistance). oup.comresearchgate.net By not inducing these resistance mechanisms, This compound (B1668416) remains effective against strains that are resistant to other macrolides. nih.gov
The 11,12-cyclic carbamate (B1207046) moiety is another key structural feature shared by this compound and other ketolides like telithromycin (B1682012). researchgate.net This group contributes to the molecule's spatial conformation, which favors a tighter binding to the bacterial ribosome. scirp.org While older macrolides primarily interact with domain V of the 23S rRNA, the carbamate moiety allows for additional interactions. scirp.orgnih.gov Crystallographic studies have suggested a possible interaction between the carbamate nitrogen atom and U2609 of the 23S rRNA. asm.org This enhanced binding affinity for the ribosomal target contributes to an increase in antibacterial activity. scirp.org
| Structural Feature | Compared to Erythromycin (B1671065) A | Impact on Antimicrobial Activity |
|---|---|---|
| 3-Keto Group | Replaces L-cladinose sugar | Prevents induction of erm-mediated resistance. nih.gov |
| 11,12-Cyclic Carbamate | Replaces two hydroxyl groups | Enhances binding affinity to the ribosome. scirp.org |
Role of the C6 Aryl-Alkyl Side Chain (Quinoline Nucleus) in Enhanced Activity and Overcoming Resistance
A distinguishing feature of this compound compared to other ketolides like telithromycin is the attachment of its heteroaromatic side chain to the O-6 position of the lactone ring, whereas in telithromycin it is attached to the nitrogen of the carbamate cycle. asm.org This side chain in this compound contains a quinoline (B57606) nucleus. scirp.org This C6 aryl-alkyl side chain plays a crucial role in the molecule's enhanced activity and its ability to overcome resistance. scirp.orgasm.org
The side chain provides additional binding contacts within the ribosome, specifically with domain II of the 23S rRNA. scirp.orgasm.org This interaction, particularly with the loop of helix 35, further increases the affinity of this compound for the ribosome. asm.org This tighter binding is a key factor in its potent activity, even against strains with existing resistance mechanisms. researchgate.netnih.gov In fact, the ribosome binding affinity of this compound has been shown to be more than 20-fold tighter than that of erythromycin in Haemophilus influenzae. nih.gov
Furthermore, the presence of the quinoline-like unsaturated side chain has been linked to a reduction in cytochrome inhibition, which can be a desirable property in drug development. scirp.org The modification at the C6 position also contributes to the molecule's stability. nih.gov
| Compound | Binding Affinity vs. Erythromycin (in H. influenzae) | Reference |
|---|---|---|
| This compound | >20-fold tighter | nih.gov |
Design Principles for Ketolide Optimization Against Ribosomal Modification and Efflux
The development of ketolides like this compound was a direct response to the growing problem of bacterial resistance to macrolides. The primary resistance mechanisms targeted during their design were ribosomal modification and drug efflux. researchgate.netoup.com
Overcoming Ribosomal Modification: The most significant mechanism of macrolide resistance is the modification of the ribosomal target site by Erm methyltransferases, which methylate an adenine (B156593) residue (A2058) in the 23S rRNA. researchgate.net This methylation prevents the binding of macrolides. researchgate.net The design of ketolides addresses this in two ways:
Avoiding Induction: As mentioned, the 3-keto group prevents the induction of some erm genes, meaning the resistance mechanism is not switched on in the presence of the drug. nih.gov
Tighter Binding: The combination of the 11,12-carbamate and the C6 aryl-alkyl side chain creates additional contact points with the ribosome, independent of the primary macrolide binding site. scirp.orgasm.org This results in a much higher binding affinity, allowing the drug to remain effective even if the primary binding site is modified. researchgate.netnih.gov
Overcoming Efflux: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. caister.comnih.gov Ketolides have been designed to be poor substrates for these pumps. caister.com While older macrolides are susceptible to efflux, the structural modifications in ketolides, including the bulky side chains, make them less likely to be recognized and transported by these pumps. caister.comnih.gov This allows this compound to accumulate at higher concentrations within the bacterial cell, contributing to its potent activity. nih.gov
Computational Chemistry Approaches to this compound SAR and Analog Design
Computational chemistry has become an invaluable tool in modern drug design, and the development of this compound and its analogs is no exception. nih.govresearchgate.net Techniques such as molecular modeling and docking simulations have been used to understand the intricate details of how this compound binds to the bacterial ribosome. plos.orgumaryland.edu
These computational approaches allow researchers to:
Visualize Binding: Create detailed 3D models of this compound within its binding pocket on the 50S ribosomal subunit. nih.gov This helps to identify key interactions between the drug and specific rRNA nucleotides. oup.com
Analyze SAR: By modeling analogs with slight structural modifications, scientists can predict how these changes will affect binding affinity and, consequently, antibacterial activity. acs.org For example, computational studies have been used to evaluate the impact of removing methyl groups from the this compound scaffold. umaryland.eduacs.org
Rational Design of Analogs: Computational models guide the synthesis of new analogs with potentially improved properties. nih.gov For instance, by understanding the spatial constraints of the binding pocket, chemists can design side chains that optimize interactions with the ribosome while potentially reducing off-target effects. plos.org Studies have explored various modifications to the ketolide core, including different side chains and cyclic esters, to develop next-generation macrolides. nih.gov
Combined Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations have been employed to study the binding of ketolides to both wild-type and mutated ribosomes, providing insights into the molecular basis of resistance and guiding the design of drugs that can overcome it. plos.org These computational methods help to explain why certain modifications, like the A2058G mutation, confer resistance and how the flexibility of the side chain contributes to binding affinity. plos.org
Molecular and Genetic Mechanisms of Antimicrobial Resistance to Cethromycin
Overcoming Ribosomal Methylation (erm-Mediated) Resistance Mechanisms
One of the most common mechanisms of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics is the methylation of the 23S ribosomal RNA (rRNA) at an adenine (B156593) residue (A2058 in Escherichia coli numbering), catalyzed by erythromycin (B1671065) ribosome methylase (Erm) enzymes. This modification reduces the binding affinity of macrolides to the ribosome, leading to resistance.
Cethromycin (B1668416) has been shown to be effective against bacterial strains that harbor erm genes, such as erm(B), which are prevalent in macrolide-resistant Streptococcus pneumoniae. nih.govfrontiersin.org The structural modifications of ketolides, including the C3-keto group in place of the L-cladinose sugar, are thought to contribute to their ability to bind tightly to the ribosomes of both susceptible and some macrolide-resistant strains. nih.govasm.org This enhanced binding affinity allows this compound to maintain its activity even in the presence of ribosomal methylation that confers high-level resistance to erythromycin. asm.org
Circumventing Efflux Pump (mefA-Mediated) Resistance Mechanisms
Another significant mechanism of macrolide resistance, particularly in Streptococcus pneumoniae, is the active efflux of the antibiotic from the bacterial cell, mediated by the mef (macrolide efflux) gene, such as mef(A). frontiersin.orgnih.gov This mechanism results in lower intracellular concentrations of the drug, leading to resistance.
This compound has demonstrated activity against strains of S. pneumoniae that possess the mef(A) gene. asm.org The ability of ketolides to overcome this efflux-mediated resistance is attributed to their enhanced accumulation within bacterial cells and their strong binding to the ribosomal target. nih.gov This suggests that even if some this compound is removed by the efflux pump, a sufficient intracellular concentration is maintained to inhibit protein synthesis effectively.
Analysis of Acquired Resistance Mechanisms in Specific Pathogens
In Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, resistance to macrolides is a growing concern. cdc.govumn.edu The primary mechanisms of resistance in this pathogen are target site modification by erm(B) and efflux mediated by mef(A). frontiersin.org this compound has shown potent in vitro activity against both macrolide-susceptible and macrolide-resistant isolates of S. pneumoniae, including those with either the erm(B) or mef(A) resistance determinant. asm.org
| Streptococcus pneumoniae Strain | Resistance Phenotype | This compound MIC (μg/ml) | Erythromycin MIC (μg/ml) |
| P-4241 | Susceptible | 0.015 | 0.03 |
| P-6254 | MLSB constitutive (Resistant) | 0.03 | 1,024 |
| Data derived from a study on a murine pneumonia model. asm.org |
While specific data on this compound resistance in Neisseria gonorrhoeae is limited, the mechanisms of resistance to azithromycin (B1666446), a macrolide commonly used to treat gonorrhea, are well-characterized and highly relevant. High-level resistance to azithromycin in N. gonorrhoeae is primarily associated with a single point mutation, A2059G (E. coli numbering), in the 23S rRNA gene. bohrium.comnih.govukhsa.gov.uk This mutation is located in the peptidyltransferase loop in domain V of the 23S rRNA, a critical site for macrolide binding. ukhsa.gov.uk The presence of this mutation in multiple alleles of the 23S rRNA gene is correlated with very high minimum inhibitory concentrations (MICs) of azithromycin. ukhsa.gov.ukcdc.gov Given that ketolides and macrolides share a similar binding site on the ribosome, it is highly probable that the A2059G mutation would also confer resistance to this compound. Other mutations in the 23S rRNA, such as A2058G and C2611T, have also been associated with azithromycin resistance in N. gonorrhoeae. nih.govitg.be
Burkholderia pseudomallei, the causative agent of melioidosis, is intrinsically resistant to many antibiotics, including macrolides, largely due to the presence of efflux pumps. nih.govnih.gov The Resistance-Nodulation-Division (RND) family efflux pump AmrAB-OprA is a major contributor to this intrinsic resistance. asm.orgfrontiersin.org
Studies have shown that this compound is a weak substrate for the AmrAB-OprA and BpeAB-OprB efflux pumps in wild-type B. pseudomallei strains, which allows it to exhibit significant in vitro activity against this pathogen. nih.gov However, acquired high-level resistance to this compound can occur through the constitutive overexpression of the AmrAB-OprA efflux pump. nih.gov In such cases, the increased production of the efflux pump components leads to more efficient removal of the drug from the cell, resulting in elevated MICs. nih.gov
| Burkholderia pseudomallei Strain Type | This compound MIC (mg/L) | Mechanism |
| Wild-type | 4 - 64 | Weakly extruded by AmrAB-OprA and BpeAB-OprB |
| High-level resistant mutant | 128 | Constitutive overexpression of AmrAB-OprA |
| Data from in vitro studies on B. pseudomallei. nih.gov |
In vitro Selection and Molecular Characterization of this compound-Resistant Mutants
Laboratory studies involving the serial passage of bacteria in the presence of subinhibitory concentrations of an antibiotic can be used to select for resistant mutants and characterize the genetic changes responsible for the resistance phenotype. nih.govnih.govmdpi.com For macrolides and ketolides, in vitro selection studies in various bacterial species have identified mutations in the 23S rRNA and in ribosomal proteins L4 and L22 as key mechanisms of acquired resistance. nih.govnih.gov
Preclinical Pharmacological and Microbiological Research
In vitro Antimicrobial Spectrum and Potency
Cethromycin (B1668416) has demonstrated potent in vitro activity against a wide range of bacteria, including many strains resistant to other antibiotics. researchgate.netnih.gov
This compound exhibits significant potency against Gram-positive bacteria, most notably Streptococcus pneumoniae, a key pathogen in community-acquired pneumonia. asm.orgnih.gov It is highly active against both macrolide-sensitive and macrolide-resistant strains of S. pneumoniae, including those with erm(B) and mef(A) mediated resistance mechanisms. asm.orgasm.org Studies have shown that this compound's binding affinity to the ribosomal target can be up to 100 times greater than that of erythromycin (B1671065) A. researchgate.net
Against penicillin-nonsusceptible S. pneumoniae isolates from middle ear infections, this compound demonstrated high activity. For erythromycin-nonsusceptible isolates, this compound inhibited 97% of isolates at a concentration of ≤0.125 μg/ml. nih.gov In another study, the Minimum Inhibitory Concentration (MIC) values for this compound against an erythromycin-susceptible S. pneumoniae strain (P-4241) and an erythromycin-resistant strain (P-6254) were 0.015 μg/ml and 0.03 μg/ml, respectively. asm.org
This compound also shows activity against Staphylococcus aureus. oup.comoup.com It has been shown to accumulate within human polymorphonuclear leucocytes (PMNs), where it remains active against intracellular S. aureus. oup.com
Table 1: In vitro Activity of this compound against Streptococcus pneumoniae
| Strain Type | This compound MIC (μg/mL) |
|---|---|
| Erythromycin-Susceptible (P-4241) | 0.015 asm.org |
| Erythromycin-Resistant (P-6254) | 0.03 asm.org |
| Penicillin-Nonsusceptible / Erythromycin-Susceptible | ≤0.125 (inhibited 100% of isolates) nih.gov |
This compound's spectrum includes activity against several clinically important Gram-negative bacteria. oup.comnih.gov It has demonstrated good in vitro activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. oup.comresearchgate.net
The activity of this compound has also been evaluated against Neisseria gonorrhoeae. In a study of 254 clinical isolates and reference strains, including multidrug-resistant isolates, this compound showed potent activity against the majority of strains. nih.govtandfonline.com The modal MIC, MIC₅₀, and MIC₉₀ were 0.064 mg/L, 0.125 mg/L, and 0.5 mg/L, respectively. nih.govtandfonline.comtandfonline.com However, a significant cross-resistance with azithromycin (B1666446) was observed. nih.govtandfonline.com
Against Burkholderia pseudomallei, the causative agent of melioidosis, this compound has shown significant in vitro activity, with MIC values ranging from 4 to 64 mg/L. nih.govnih.gov Unlike macrolides such as erythromycin and clarithromycin (B1669154), which are typically rendered ineffective by efflux pumps in B. pseudomallei, this compound appears to be a weak substrate for these pumps, allowing it to maintain activity. nih.govnih.gov Environmental isolates of B. pseudomallei were found to be more susceptible than clinical isolates. nih.govnih.gov
Table 2: In vitro Activity of this compound against Neisseria gonorrhoeae
| Parameter | This compound MIC (mg/L) |
|---|---|
| Modal MIC | 0.064 tandfonline.comtandfonline.com |
| MIC₅₀ | 0.125 tandfonline.comtandfonline.com |
This compound is active against atypical pathogens commonly associated with respiratory tract infections. oup.comnih.govnih.gov
Its activity against Chlamydia pneumoniae is particularly potent. In a study comparing this compound to other macrolides and ketolides against 20 isolates of C. pneumoniae, this compound was the most active agent. oup.com The MIC₉₀ and the minimal chlamydiacidal concentration (MCC₉₀) were both 0.016 mg/L. oup.com
In vitro studies have also confirmed that this compound has excellent activity against Mycoplasma pneumoniae, with MICs reported to be lower than those of other macrolides. nih.govresearchgate.net this compound has also shown activity against Legionella pneumophila. oup.com
Table 3: Comparative In vitro Activity (MIC₉₀) against Chlamydia pneumoniae
| Antibiotic | MIC₉₀ (mg/L) |
|---|---|
| This compound | 0.016 oup.com |
| Telithromycin (B1682012) | 0.063 oup.com |
| Clarithromycin | 0.063 oup.com |
| Azithromycin | 0.25 oup.com |
This compound has demonstrated activity against protozoan apicomplexans, including Plasmodium species, the causative agents of malaria. nih.govnih.gov This activity is linked to the apicoplast, a unique organelle in these protozoa. nih.gov In vitro treatment of infected hepatocytes with this compound resulted in the complete ablation of the apicoplast. nih.gov In a murine model, this compound was curative against the liver stages of Plasmodium berghei. nih.govbiorxiv.org
Comparative In vitro Activity with Other Macrolide and Ketolide Antibiotics
Multiple studies have compared the in vitro potency of this compound to other macrolides and the first-generation ketolide, telithromycin. This compound generally displays more potent antibacterial effects than telithromycin. researchgate.net
Against S. pneumoniae, particularly erythromycin-resistant strains, this compound is often more active than telithromycin. For erythromycin-nonsusceptible isolates, this compound inhibited 97% of isolates at ≤0.125 μg/ml, whereas telithromycin inhibited 83% at the same concentration. nih.gov
In studies against C. pneumoniae, this compound was found to be the most active antibiotic tested, with an MIC₉₀ of 0.016 mg/L, compared to 0.063 mg/L for telithromycin and clarithromycin, and 0.25 mg/L for azithromycin and erythromycin A. oup.com
Against N. gonorrhoeae, while this compound showed potent activity, it was noted that isolates with high-level resistance to azithromycin also exhibited high MICs for this compound, indicating cross-resistance. nih.govtandfonline.com
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Animal Models
Preclinical PK/PD studies in murine models have been conducted to characterize the efficacy of this compound. In a murine pneumonia model with S. pneumoniae, this compound demonstrated a substantial bactericidal effect, regardless of the macrolide susceptibility of the infecting strain. asm.org The pharmacodynamic parameters that best correlated with efficacy (reductions in bacterial counts) were the maximum concentration of free drug in serum (Cmax free)/MIC and the area under the free drug concentration-time curve (AUCfree)/MIC. asm.org A this compound AUCfree/MIC of approximately 50 was associated with a bacteriostatic effect. nih.gov
In a murine model of Mycoplasma pneumoniae pneumonia, subcutaneously administered this compound led to a greater reduction in mycoplasma culture titers compared to placebo. nih.gov
Pharmacokinetic studies in mice for activity against Plasmodium berghei liver stages revealed that this compound achieves high concentrations in the liver. nih.govbiorxiv.org Peak liver concentrations were found to be double those in the lung and approximately 440 times greater than in plasma. nih.govbiorxiv.org A single oral dose of 60 mg/kg was curative for P. berghei liver stage infection in mice. nih.govbiorxiv.org
Absorption, Distribution, Metabolism, and Excretion Mechanisms in Non-Human Species
In preclinical studies involving non-human species, this compound has demonstrated nonlinear pharmacokinetic (PK) characteristics. nih.gov In murine models, the pharmacokinetic profile of this compound was best characterized by a two-compartment open model with Michaelis-Menten elimination kinetics. nih.gov This nonlinearity is evidenced by increases in half-life and the area under the concentration-time curve (AUC)/dose ratio with escalating doses. nih.gov
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the main enzyme involved. Plasma protein binding has been observed to be high. In ICR/Swiss mice, protein binding was reported to be around 90%. nih.gov Another study noted that protein binding decreased slightly from 94.0% to 92.5% over a wide dosage range, suggesting saturation of binding sites at higher concentrations. nih.gov
Tissue Distribution and Accumulation Profiles in Animal Models (e.g., epithelial lining fluid, alveolar cells, polymorphonuclear leukocytes, liver)
This compound exhibits extensive distribution into various tissues, achieving concentrations markedly higher than those observed in plasma. This is particularly notable in the lungs and liver, which are key sites of infection for many pathogens.
In murine models, liver pharmacokinetic studies revealed that this compound achieves peak millimolar (mM) drug levels in the liver, with sustained concentrations above 10 micromolar (µM) for 20 hours. frontiersin.orgumich.edudntb.gov.uanih.gov The peak concentrations in the liver were found to be approximately double those in the lung and about 440 times greater than in plasma. frontiersin.orgumich.edudntb.gov.uanih.gov This high level of accumulation in hepatocytes is significant for its activity against liver-stage pathogens.
The ability of this compound to penetrate and accumulate in pulmonary tissues and cells is crucial for its efficacy against respiratory infections. While specific data on epithelial lining fluid and polymorphonuclear leukocytes in animal models are detailed in human studies, the high lung tissue concentrations observed in mice suggest significant penetration into these compartments. nih.gov
Tissue Distribution of this compound in Murine Models
| Tissue | Peak Concentration Ratio (Tissue vs. Plasma) | Reference |
|---|---|---|
| Liver | ~440x | frontiersin.orgumich.edudntb.gov.uanih.gov |
| Lung | ~220x | frontiersin.orgdntb.gov.ua |
PK/PD Modeling in Preclinical Research for Antimicrobial Efficacy
Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical settings has been instrumental in defining the parameters that best correlate with the antimicrobial efficacy of this compound. The murine thigh infection model, a standard for assessing in vivo antibiotic efficacy, has been utilized for this compound. nih.govnih.gov However, given that this compound is primarily targeted for respiratory tract infections, the murine pneumonia model has also been employed to provide more clinically relevant data regarding drug distribution and efficacy in lung tissue. nih.gov
In these models, the parameter that most strongly correlates with the efficacy of this compound is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.gov This indicates that the total exposure to the drug over a dosing interval, relative to the susceptibility of the pathogen, is the primary driver of its bactericidal effect. The peak concentration to MIC ratio (Cmax/MIC) and the percentage of time the concentration remains above the MIC (%T > MIC) have been identified as secondary and tertiary correlates of efficacy, respectively. nih.gov
In vivo Efficacy Studies in Non-Human Infection Models
Murine Models of Bacterial Pneumonia
This compound has demonstrated significant in vivo bactericidal activity in murine models of pneumonia caused by Streptococcus pneumoniae, including strains susceptible and resistant to macrolides. nih.govnih.govnih.gov In studies using immunocompetent mice infected with macrolide-susceptible S. pneumoniae (strain P-4241), subcutaneously administered this compound resulted in 100% survival. nih.gov When given orally, it also maintained high efficacy with survival rates of up to 100%. nih.gov
Against a macrolide-resistant strain of S. pneumoniae (strain P-6254), this compound was highly effective, achieving 100% survival regardless of the administration route (subcutaneous or oral). nih.gov In contrast, erythromycin showed significantly lower efficacy against this resistant strain. nih.gov
Further studies in neutropenic murine pneumonia models confirmed this compound's substantial bactericidal effect against both macrolide-susceptible and -resistant pneumococci. nih.govnih.gov It significantly reduced bacterial density in the lungs, with reductions of up to 3.92 log10 CFU/lung observed. nih.govnih.gov A statistically significant correlation was found between the reduction in bacterial density at 24 hours and survival rates at 120 and 192 hours. nih.govnih.gov
Efficacy of this compound in Murine Pneumonia Models vs. S. pneumoniae
| S. pneumoniae Strain | Administration Route | Survival Rate | Bacterial Load Reduction (log10 CFU/lung) | Reference |
|---|---|---|---|---|
| Macrolide-Susceptible (P-4241) | Subcutaneous | 100% | Not specified | nih.gov |
| Macrolide-Susceptible (P-4241) | Oral | 100% | Not specified | nih.gov |
| Macrolide-Resistant (P-6254) | Subcutaneous | 100% | Not specified | nih.gov |
| Macrolide-Resistant (P-6254) | Oral | 100% | Not specified | nih.gov |
| Multiple Strains (Macrolide-S and -R) | Oral | Significantly increased vs. control | Up to 3.92 | nih.govnih.gov |
Murine Models of Select Biothreat Pathogens (e.g., Yersinia pestis, Francisella tularensis, Bacillus anthracis)
This compound has been evaluated for its efficacy against several high-threat bacterial pathogens in animal models.
Yersinia pestis : In a rat model of pneumonic plague, orally administered this compound provided complete protection (100%) against mortality following a respiratory challenge with a lethal dose of the highly virulent Y. pestis CO92 strain. biospace.comfrontiersin.org Treatment was most effective when initiated 24 hours post-infection. biospace.comfrontiersin.org Delaying treatment to 36 or 48 hours post-infection significantly reduced protection to 44%, and no survival was observed when treatment was delayed to 60 hours. biospace.com Following this compound treatment, no plague bacilli were detectable in the blood and spleens of the infected animals. frontiersin.org
Bacillus anthracis : The efficacy of this compound has also been demonstrated against inhalation anthrax. In a primate study, a 30-day course of oral this compound was 100% protective against a lethal dose of inhaled B. anthracis spores.
Murine Models of Malaria Liver Stage Infection
This compound has shown potent activity against the liver stages of malaria parasites in preclinical murine models. In mice infected with Plasmodium berghei, a single oral dose of this compound was sufficient to achieve a complete cure of the liver-stage infection. frontiersin.orgdntb.gov.uanih.gov This curative effect was observed at a dose of 60 mg/kg. frontiersin.orgdntb.gov.uanih.gov
Additionally, a regimen of 20 mg/kg of this compound dosed over three days also resulted in a complete cure in all treated mice. frontiersin.orgnih.gov These findings highlight the potential of this compound for malaria prophylaxis, targeting the parasite during its initial development phase in the liver. frontiersin.orgdntb.gov.uanih.govnih.gov The mechanism is believed to involve the ablation of the apicoplast, an essential organelle in the parasite. frontiersin.orgdntb.gov.uanih.gov
Efficacy of this compound in Murine Model of P. berghei Liver Stage Infection
| Outcome | Reference |
|---|---|
| Complete cure of liver-stage infection | frontiersin.orgdntb.gov.uanih.gov |
Advanced Research Methodologies and Techniques Applied to Cethromycin
High-Throughput Screening Methodologies for Novel Cethromycin (B1668416) Analogs
The discovery of novel and more effective this compound analogs relies on the ability to screen large libraries of chemical compounds efficiently. High-throughput screening (HTS) provides the necessary scale and speed for this discovery process. While direct HTS campaigns for this compound are not extensively detailed in public literature, the methodologies applied to macrolides and other ketolides are directly relevant and form the basis for such efforts. vcu.edumdpi.com
One prominent HTS approach involves the use of engineered biosensor strains. mdpi.com These are typically bacterial strains, such as E. coli, modified to report on the activity of a test compound. A common strategy employs a transcriptional repressor protein, such as MphR, which naturally binds macrolides. vcu.edu In a biosensor system, the MphR protein represses the expression of a reporter gene, like Green Fluorescent Protein (GFP) or luciferase. vcu.edumdpi.com When a macrolide or ketolide analog like this compound is introduced and binds to MphR, the repressor is released from the DNA, leading to the expression of the reporter gene and a measurable signal (e.g., fluorescence). vcu.edu This system can be adapted for HTS in microplate formats to rapidly screen thousands of compounds for their ability to interact with the target-sensing protein, indicating potential antibiotic activity. mdpi.comnih.gov
Another HTS method is based on microculture technology, which miniaturizes the fermentation and screening process into 24- or 96-well plates. nih.gov This allows for the parallel screening of numerous microbial mutant libraries for strains that may produce novel or higher yields of antibiotic compounds. While often used for production strain improvement, the principles can be adapted for screening synthetic analog libraries against target pathogens in a high-throughput manner. nih.gov These initial screens identify "hits" that can then be subjected to more detailed secondary assays and structural analysis. nih.gov
| HTS Method | Principle | Application for this compound Analogs | Key Advantage |
| Biosensor Assays (e.g., MphR-based) | An engineered bacterial strain expresses a reporter gene (e.g., GFP) only in the presence of a macrolide/ketolide that sequesters a repressor protein. vcu.edu | Rapidly identifies compounds from a chemical library that have a core macrolide-like structure capable of binding to the sensor protein. | High specificity for the macrolide class; suitable for very large libraries. mdpi.com |
| Microculture-Based Growth Inhibition | Pathogenic bacteria are cultured in microplates in the presence of test compounds; inhibition of growth is measured (e.g., by optical density). nih.gov | Directly screens for antimicrobial activity of this compound analogs against target pathogens. | Provides direct functional data on antimicrobial efficacy. |
| Cell-Free Translation Assays | An in vitro system composed of purified ribosomes, tRNAs, and other translation factors is used to synthesize a reporter protein. The inhibitory effect of compounds on this process is measured. mdpi.com | Screens for compounds that directly inhibit the core protein synthesis machinery, the target of this compound. | Isolates the drug-target interaction from other cellular processes like membrane permeability or efflux. |
Ribosome Engineering and Structural Biology Approaches
Understanding how this compound binds to its target, the 50S ribosomal subunit, is crucial for rational drug design. Structural biology techniques, particularly X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), have been indispensable in visualizing these interactions at an atomic level. asm.orgmdpi.com
X-ray crystallography has been used to solve the structures of ketolides, including this compound and the related compound telithromycin (B1682012), in complex with bacterial ribosomes or their large subunits. asm.orgucsd.eduresearchgate.net These studies have revealed that this compound binds within the nascent peptide exit tunnel (NPET) of the 50S subunit. asm.org The binding site is composed primarily of 23S rRNA. Key interactions include:
The desosamine (B1220255) sugar, a common feature of macrolides, projects toward the peptidyl transferase center (PTC) and interacts with a critical rRNA cleft, notably involving nucleotides A2058 and A2059. asm.orgnih.gov
The characteristic alkyl-aryl side chain of ketolides extends into the tunnel, making additional contacts that are absent in older macrolides like erythromycin (B1671065). For this compound, this side chain interacts with residues in domain II of the 23S rRNA, such as the base pair formed by A752 and U2609 (E. coli numbering). asm.orgnih.gov
These detailed structural snapshots explain the enhanced potency of ketolides against certain resistant strains. For example, the additional contacts made by the side chain can compensate for the loss of a key hydrogen bond when resistance arises from methylation of A2058. researchgate.net
Cryo-EM has emerged as a powerful complementary technique, allowing for the structural determination of large, flexible complexes like the ribosome in near-native states. mdpi.comnih.gov Cryo-EM studies of macrolide-ribosome complexes have confirmed the binding site within the NPET and provided insights into the dynamic nature of the interaction. nih.govbiorxiv.org For instance, studies on other macrolides have shown that the antibiotic can induce conformational changes in ribosomal nucleotides, which can allosterically affect the function of the PTC. pnas.orgpnas.org Such dynamic information is vital for understanding not just binding, but the mechanism of translation arrest.
| Technique | Key Findings for this compound/Ketolides | Significance |
| X-ray Crystallography | Revealed the precise binding site in the ribosomal exit tunnel. asm.org Identified specific H-bond and hydrophobic interactions with 23S rRNA nucleotides A2058, A2059, A752, and U2609. asm.orgnih.gov | Provides a static, high-resolution map of the drug-target interaction, forming the basis for structure-based drug design. ucsd.edu |
| Cryo-Electron Microscopy (Cryo-EM) | Confirmed the binding location and revealed dynamic aspects of the interaction, including conformational changes in the ribosome upon drug binding. mdpi.comnih.gov | Allows for studying the ribosome complex in different functional states and solution conditions, offering insights into the mechanism of action. biorxiv.org |
| Ribosome Engineering | The use of ribosomes with specific mutations (e.g., A2058G) in biochemical or structural studies helps to validate the importance of individual nucleotide interactions. nih.gov | Functionally confirms the roles of specific ribosomal residues in drug binding and resistance. |
Molecular Dynamics Simulations of this compound-Target Interactions
While structural biology provides snapshots of the this compound-ribosome complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the motion and energetics of the interaction over time. nih.gov MD simulations use classical mechanics to model the atomic movements of the drug and its ribosomal target, providing insights that are not accessible through static experimental structures alone. pnas.orgosti.gov
MD simulations have been applied to study this compound and other macrolides, yielding several key insights: nih.govdntb.gov.ua
Conformational Flexibility: Both the drug and the ribosome are flexible. MD simulations can explore the different conformations that this compound can adopt within the binding pocket. researchgate.netnih.gov This is particularly important for the flexible alkyl-aryl side chain, which can adopt various orientations to interact with the tunnel wall. researchgate.net
Allosteric Effects: Binding of this compound in the exit tunnel can influence the conformation and dynamics of the distant PTC. MD simulations have shown that the presence of a macrolide can alter the positioning of key PTC nucleotides, predisposing the ribosome to stall translation. pnas.orgpnas.org
Mechanism of Resistance: Simulations of macrolides in resistant ribosomes (e.g., with an A2058G mutation) demonstrate how the modification disrupts favorable drug-ribosome interactions, leading to a decrease in binding affinity. osti.gov
These computational studies are crucial for interpreting experimental data and for generating hypotheses that can guide the design of new analogs with improved binding characteristics or the ability to overcome resistance. nih.govnih.gov
Genomic and Proteomic Approaches to this compound Resistance Profiling
The emergence of antibiotic resistance is a major clinical challenge. Genomic and proteomic approaches provide powerful, system-wide methods to identify and characterize the mechanisms by which bacteria become resistant to this compound. nih.govnih.gov
Genomic approaches involve sequencing the entire genome of resistant bacterial strains and comparing them to their susceptible counterparts. This can pinpoint the specific mutations responsible for resistance. Chemogenomic screens, such as Mut-seq (chemical mutagenesis followed by sequencing) and Sel-seq (selection in increasing drug concentrations followed by sequencing), have been used to identify resistance determinants for ketolides. asm.org These studies in pathogens like Streptococcus pneumoniae have identified mutations not only in the 23S rRNA (the direct binding site) but also in ribosomal proteins like L4 and L22, which are located in the wall of the exit tunnel. asm.org Mutations in these proteins can allosterically alter the drug-binding site, reducing this compound's efficacy. Furthermore, genomic analysis can reveal mutations in regulatory elements, such as the leader peptide sequence of erm genes, which control the expression of resistance-conferring methyltransferase enzymes. asm.orgpnas.org
Proteomic approaches analyze the entire protein complement of a cell (the proteome) to understand how protein expression changes in response to antibiotic treatment or in resistant strains. nih.govbiorxiv.org Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can compare the proteomes of susceptible and resistant bacteria. nih.govmdpi.com This can reveal the upregulation of proteins known to cause resistance, such as efflux pumps or drug-modifying enzymes. mdpi.com A key advantage of proteomics is that it confirms the actual expression of a resistance gene, whereas genomics only indicates its presence. nih.gov For example, a genomic analysis might identify a β-lactamase gene, but proteomics can determine if the corresponding enzyme is actually being produced at levels sufficient to confer resistance. nih.gov Databases like the Comprehensive Antibiotic Resistance Database (CARD) are used to search proteomic and genomic data to identify known and potential resistance determinants. nih.govresearchgate.net
| Approach | Methodology | Information Gained for this compound Resistance |
| Genomics (e.g., Mut-Seq, WGS) | Whole-genome sequencing of resistant isolates to identify genetic changes compared to susceptible strains. asm.org | Identification of mutations in 23S rRNA, ribosomal proteins (L4, L22, L3), and resistance gene regulators (erm leader peptides). asm.orgbohrium.com |
| Proteomics (e.g., LC-MS/MS) | Quantitative comparison of protein expression profiles between susceptible and resistant bacteria. nih.govresearchgate.net | Confirmation of the expression of resistance proteins (e.g., Erm methyltransferases, efflux pumps). mdpi.com Provides a functional link between genotype and phenotype. biorxiv.org |
Advanced Analytical Chemistry Techniques for this compound Metabolite Identification and Characterization (Preclinical Focus)
Before a drug can be used in humans, its metabolic fate must be thoroughly understood. The preclinical phase of drug development involves identifying and characterizing the metabolites of this compound. Advanced analytical chemistry techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstones of these investigations. researchgate.netnih.govnih.gov
The process typically involves incubating this compound with in vitro systems that mimic mammalian metabolism, such as liver microsomes or hepatocytes. nih.gov The resulting mixture is then analyzed to separate and identify the parent drug and any new chemical entities (metabolites).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse technique for metabolite identification. mdpi.comacs.org
LC separates the complex mixture of compounds from the incubation assay based on their physicochemical properties.
MS then ionizes the separated compounds and measures their mass-to-charge ratio, providing an exact molecular weight for the parent drug and its metabolites.
Tandem MS (MS/MS) involves selecting a specific ion (like the protonated this compound) and fragmenting it to produce a characteristic fragmentation pattern. researchgate.net By comparing the fragmentation patterns of potential metabolites to that of the parent drug, researchers can deduce the site of metabolic modification (e.g., hydroxylation, demethylation, or cleavage of a side chain).
Nuclear Magnetic Resonance (NMR) Spectroscopy: When the identity of a metabolite cannot be unambiguously determined by MS alone, NMR provides definitive structural information. nih.govrsc.org LC-SPE-NMR, a technique that combines separation by LC with offline NMR analysis of the collected fractions, is particularly powerful. rsc.orgfrontiersin.org NMR can pinpoint the exact location of a metabolic change on the this compound molecule by analyzing the chemical shifts and couplings of atomic nuclei (¹H, ¹³C). researchgate.net
Future Directions and Research Gaps
Design of Next-Generation Ketolides Addressing Emerging Resistance Mechanisms and Broader Spectrum Activity
The primary impetus for the development of ketolides like cethromycin (B1668416) was to combat macrolide resistance in common respiratory pathogens such as Streptococcus pneumoniae. researchgate.netnih.gov Ketolides were engineered to overcome the two main mechanisms of macrolide resistance: target site modification (methylation of 23S rRNA by erm genes) and efflux pumps (mediated by mef genes). nih.goveurekaselect.com This was achieved by removing the cladinose (B132029) sugar at the C-3 position of the macrolide ring and introducing a keto group, which prevents the induction of resistance. eurekaselect.comresearchgate.net Additionally, the attachment of an alkyl-aryl side chain enhances binding to the ribosome, improving activity against macrolide-resistant strains. eurekaselect.comtandfonline.com
However, resistance to ketolides has emerged. Therefore, a critical area of future research is the design of next-generation ketolides that can effectively counter these new resistance mechanisms. This involves a multi-pronged approach:
Overcoming Target Site Mutations: While this compound is effective against many macrolide-resistant strains, mutations in the 23S rRNA and ribosomal proteins L4 and L22 can confer resistance. nih.govcore.ac.uk Future design efforts should focus on creating molecules that can bind effectively to these altered ribosomal targets. This may involve creating novel side chains or modifying the macrolide scaffold to establish new interactions with the ribosome. researchgate.netnih.gov
Broadening the Antibacterial Spectrum: this compound has demonstrated good activity against many Gram-positive and some Gram-negative respiratory pathogens. tandfonline.comnih.gov However, expanding its spectrum to include a wider range of clinically important Gram-negative bacteria, such as members of the Enterobacteriaceae family, would significantly enhance its clinical utility. This could be achieved by modifying the molecule to improve its penetration through the outer membrane of Gram-negative bacteria and to evade their efflux pumps. nih.gov
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of ketolides is crucial for the rational design of new agents. eurekaselect.comresearchgate.net High-resolution crystal structures of ketolides bound to ribosomes from various bacterial species can provide invaluable insights into the key interactions required for potent activity and for overcoming resistance. nih.govtandfonline.com This knowledge can then be used to guide the synthesis of new derivatives with improved properties.
Exploration of this compound's Activity Against Novel or Neglected Pathogens
Beyond its established activity against common respiratory pathogens, this compound has shown promise against a range of other bacteria, some of which are considered neglected or pose significant public health threats. drugbank.com Further investigation into these areas could lead to new therapeutic applications for this compound.
Burkholderia pseudomallei : This bacterium is the causative agent of melioidosis, a serious and often fatal disease. Studies have shown that this compound has significant in vitro activity against B. pseudomallei, including strains that are resistant to macrolides due to efflux pumps. nih.govnih.gov Unlike macrolides, this compound appears to be a weak substrate for the AmrAB-OprA and BpeAB-OprB efflux pumps, which are major contributors to intrinsic macrolide resistance in this organism. nih.govnih.gov However, high-level resistance to this compound can emerge through overexpression of the AmrAB-OprA pump. nih.gov Further research is needed to understand the clinical relevance of these findings and to explore potential combination therapies to prevent the emergence of resistance.
Neisseria gonorrhoeae : The increasing prevalence of multidrug-resistant N. gonorrhoeae is a major global health concern. This compound has demonstrated potent in vitro activity against a large number of clinical isolates of N. gonorrhoeae, including multidrug-resistant and extensively drug-resistant strains. taylorandfrancis.comebi.ac.uk However, cross-resistance with azithromycin (B1666446) has been observed, suggesting that this compound may not be suitable for empirical monotherapy. taylorandfrancis.com Future studies should focus on defining the mechanisms of resistance and exploring the potential of this compound as part of a combination therapy regimen for gonorrhea. taylorandfrancis.com
Atypical Pathogens: this compound has shown excellent in vitro activity against atypical respiratory pathogens such as Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. tandfonline.compsu.edunih.gov In a study of 20 C. pneumoniae isolates, this compound was the most active antibiotic tested, with a minimal inhibitory concentration (MIC) at which 90% of isolates were inhibited of 0.016 mg/L. psu.edunih.gov These findings suggest that this compound could be a valuable treatment option for community-acquired pneumonia caused by these organisms. psu.edu
Bioterrorism Agents: this compound has been granted orphan drug designation for the prophylactic treatment of inhalational anthrax, plague due to Yersinia pestis, and tularemia due to Francisella tularensis. drugbank.comebi.ac.uk Further research is needed to evaluate its efficacy in animal models of these diseases and to establish optimal dosing regimens for these indications.
Synergistic and Antagonistic Interactions of this compound with Other Antimicrobial Agents (Preclinical Focus)
The use of combination therapy is a key strategy for treating serious bacterial infections, preventing the emergence of resistance, and broadening the spectrum of activity. Preclinical studies to investigate the synergistic and antagonistic interactions of this compound with other antimicrobial agents are crucial for identifying promising combination regimens.
Synergy: Combining this compound with other antibiotics could lead to enhanced bactericidal activity or overcome resistance. For example, combining this compound with a beta-lactam antibiotic could provide broad coverage against both typical and atypical respiratory pathogens. Studies have shown that combining different classes of antibiotics can sometimes result in synergistic effects against resistant bacteria. frontiersin.orgnih.gov
Antagonism: It is equally important to identify antagonistic interactions, where the combined effect of two drugs is less than the effect of each drug alone. nih.gov Antagonism can lead to treatment failure and should be avoided in clinical practice. For instance, some studies have shown that certain antibiotic combinations can be antagonistic against specific pathogens. frontiersin.orgbiorxiv.org
Preclinical Models: In vitro checkerboard assays are a standard method for assessing synergistic and antagonistic interactions. elifesciences.org These studies should be followed by in vivo studies in animal models of infection to confirm the clinical relevance of the findings. The choice of animal model will depend on the specific pathogen and indication being studied.
| Combination Effect | Definition | Potential Benefit/Risk |
| Synergy | The combined effect is greater than the sum of the individual effects. nih.gov | Enhanced efficacy, potential to overcome resistance. |
| Antagonism | The combined effect is less than the sum of the individual effects. nih.gov | Reduced efficacy, potential for treatment failure. |
| Additive | The combined effect is equal to the sum of the individual effects. nih.gov | Predictable outcome, may not offer significant advantage over monotherapy. |
Development of this compound as a Chemical Probe for Understanding Ribosomal Function and Inhibition
The bacterial ribosome is a major target for antibiotics. nih.gov this compound, with its high affinity for the ribosome and its ability to inhibit protein synthesis, can serve as a valuable chemical probe to further elucidate the intricacies of ribosomal function and the mechanisms of antibiotic inhibition. tandfonline.comresearchgate.net
Mapping Binding Sites: High-resolution structural studies of this compound bound to the ribosome can provide detailed information about its binding site and its interactions with ribosomal RNA and proteins. nih.govacs.org This information is crucial for understanding how this compound inhibits protein synthesis and how resistance mutations affect its binding.
Probing Ribosomal Dynamics: this compound can be used to study the dynamic nature of the ribosome during protein synthesis. By observing how this compound affects different steps in the translation process, researchers can gain insights into the conformational changes that the ribosome undergoes.
Fluorescent Probes: Fluorescently labeled this compound derivatives could be developed as tools for high-throughput screening of new ribosome inhibitors. google.com These probes could also be used in fluorescence polarization assays to study the binding kinetics of different compounds to the ribosome. google.com Macrolide-peptide conjugates have also been used as probes to study the path of nascent peptides through the ribosomal exit tunnel. acs.org
Computational Drug Repurposing Efforts for this compound-like Scaffolds in Novel Therapeutic Areas
Computational drug repurposing, also known as drug repositioning, is a strategy that involves identifying new therapeutic uses for existing drugs. nih.govdrugpatentwatch.com This approach can significantly reduce the time and cost of drug development. nih.govdrugpatentwatch.com The chemical scaffold of this compound could be used as a starting point for computational efforts to identify new therapeutic targets.
Target-Based Approaches: This involves screening large databases of known drug targets to identify proteins or pathways that are likely to interact with this compound-like molecules. nih.govdrugpatentwatch.com This could lead to the discovery of new indications for these compounds in areas such as oncology or inflammatory diseases.
Pathway-Based Approaches: Instead of focusing on a single target, this approach considers the effect of a drug on entire biological pathways. nih.govdrugpatentwatch.com By analyzing how this compound-like scaffolds affect different signaling or metabolic pathways, researchers may identify novel therapeutic opportunities.
In Silico Screening: Once potential new targets have been identified, in silico docking studies can be used to predict the binding affinity of this compound-like molecules to these targets. nih.gov This can help to prioritize compounds for further experimental testing. For example, computational methods have been used to screen for potential drugs against SARS-CoV-2. semanticscholar.org
Q & A
Q. What molecular mechanisms underlie Cethromycin’s dual activity against bacterial and protozoan pathogens?
this compound, a macrolide-quinoline hybrid, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, disrupting peptide bond formation and translocation. Its antimalarial activity stems from structural similarities to liver-stage antimalarial compounds identified via quantum similarity modeling, which targets Plasmodium metabolic pathways. Experimental validation in mouse liver-stage models showed >50% inhibition at 20 µM . Methodologically, ribosomal binding assays (e.g., radiolabeled displacement studies) and liver-stage parasite viability assays (e.g., luciferase-based quantification) are critical for mechanistic confirmation .
Q. How should researchers design in vitro assays to assess this compound’s efficacy against drug-resistant bacterial strains?
Use standardized broth microdilution (CLSI guidelines) to determine MICs against macrolide-resistant Streptococcus pneumoniae or Staphylococcus aureus. Include controls for efflux pump activity (e.g., reserpine supplementation) and ribosomal methylation (e.g., erm gene PCR). For example, studies on MSSA isolates revealed a 19.5% resistance rate to this compound, linked to erm mutations, necessitating genotypic validation via MLST .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?
Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) was observed with zolifodacin against Neisseria gonorrhoeae, reducing resistance emergence. Time-kill curve analysis (e.g., log CFU reduction over 24h) further quantifies bactericidal dynamics. Data should be analyzed using non-linear regression models to compare kill rates between monotherapy and combinations .
Advanced Research Questions
Q. How can quantum similarity modeling (QSM) optimize this compound’s antimalarial derivatives?
QSM compares quantum mechanical descriptors (e.g., electron density, orbital energies) between this compound and validated antimalarials to prioritize structural analogs. For example, replacing C3 cladinose with a ketone group enhanced liver-stage Plasmodium inhibition by 95% in Hepa1-6 cells. Researchers should use software like Schrödinger’s Quantum Module to calculate similarity scores and validate predictions in rodent malaria models .
Q. What experimental strategies resolve contradictions in this compound’s MIC data across streptogramin-resistant strains?
Discrepancies in MICs (e.g., 2 µg/ml vs. 4 µg/ml) may arise from undetected ribosomal mutations. Combine whole-genome sequencing (focusing on 23S rRNA, L4/L22 proteins) with phenotypic assays under varying pH conditions to assess drug uptake. For instance, PCR-negative streptogramin-resistant strains with elevated MICs required proteomic profiling to identify novel resistance mechanisms .
Q. How do researchers evaluate this compound’s potential for repurposing in biodefense against anthrax?
Conduct primate inhalation challenge studies with Bacillus anthracis, comparing survival rates post-exposure to this compound (30-day oral dosing) vs. ciprofloxacin. Pharmacokinetic analyses (AUC/MIC ratios) must align with FDA Animal Rule guidelines. A study showed 100% protection in primates, supporting its orphan drug designation for anthrax prophylaxis .
Q. What methodologies mitigate resistance emergence in dual-therapy regimens involving this compound?
Use serial passage experiments under sub-inhibitory this compound concentrations paired with second agents (e.g., primaquine for malaria). Monitor resistance frequency via fluctuation assays. For gonorrhea, combining this compound with zolifodacin reduced resistance mutations by 66% in vitro, validated by gyrB/parC sequencing .
Methodological Guidance Tables
Q. Table 1. Key Assays for this compound Research
Q. Table 2. Critical PK/PD Metrics for this compound Repurposing
| Application | Target Metric | Threshold |
|---|---|---|
| Anthrax Prophylaxis | AUC₀–₂₄/MIC | ≥100 |
| Malaria Liver-Stage | IC₅₀ in HepG2 cells | ≤5 µM |
| Pneumonia Therapy | Cmax/MIC | ≥8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
